An In-depth Technical Guide to the Spectroscopic Profile of 3-(Oxazol-2-yl)benzaldehyde
An In-depth Technical Guide to the Spectroscopic Profile of 3-(Oxazol-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The structure of 3-(Oxazol-2-yl)benzaldehyde incorporates three key features that dictate its spectroscopic behavior: a meta-substituted benzene ring, an aldehyde functional group, and an oxazole heterocycle. The interplay of the electronic effects of these groups—the electron-withdrawing nature of the aldehyde and the π-system of the oxazole ring—creates a unique spectroscopic fingerprint that we will explore in detail through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Molecular Structure
Figure 1: Chemical structure of 3-(Oxazol-2-yl)benzaldehyde.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzaldehyde ring, the aldehyde proton, and the protons of the oxazole ring. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the aromatic oxazole substituent.
Table 1: Predicted ¹H NMR Data for 3-(Oxazol-2-yl)benzaldehyde (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~10.1 | s | - |
| H-2' | ~8.2 | s | - |
| H-4' | ~7.9 | d | ~7.8 |
| H-6' | ~8.1 | d | ~7.8 |
| H-5' | ~7.6 | t | ~7.8 |
| Oxazole H-5 | ~7.8 | s | - |
| Oxazole H-4 | ~7.3 | s | - |
Interpretation and Rationale:
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Aldehyde Proton: The aldehyde proton is expected to be the most deshielded, appearing as a singlet around 10.1 ppm, which is characteristic for aromatic aldehydes.
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Benzene Ring Protons: The protons on the benzaldehyde ring will exhibit a complex splitting pattern due to meta-substitution. H-2' and H-6' are ortho to the electron-withdrawing aldehyde and oxazole groups, respectively, and are therefore expected to be shifted downfield. H-4' and H-5' will appear at relatively higher fields. The provided multiplicities are a simplification; in reality, more complex splitting may be observed. For a similar structure, 3-chlorobenzaldehyde, the aromatic protons appear between 7.48 and 7.82 ppm.[1]
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Oxazole Ring Protons: The protons on the oxazole ring are in a distinct electronic environment and are expected to appear as singlets in the aromatic region.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
Figure 2: A generalized workflow for NMR sample preparation and data acquisition.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 3-(Oxazol-2-yl)benzaldehyde
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde C=O | ~192 |
| Benzene C-1' | ~137 |
| Benzene C-3' | ~134 |
| Benzene C-2' | ~130 |
| Benzene C-4' | ~130 |
| Benzene C-5' | ~129 |
| Benzene C-6' | ~135 |
| Oxazole C-2 | ~161 |
| Oxazole C-4 | ~128 |
| Oxazole C-5 | ~140 |
Interpretation and Rationale:
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Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have the largest chemical shift, around 192 ppm.
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Aromatic Carbons: The carbons of the benzene ring will appear in the typical aromatic region (120-140 ppm). The carbon attached to the aldehyde group (C-1') and the carbon attached to the oxazole ring (C-3') will be deshielded due to the electron-withdrawing nature of these substituents. For comparison, the aromatic carbons in cuminaldehyde (4-isopropylbenzaldehyde) appear between 127.12 and 156.15 ppm.[2]
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Oxazole Carbons: The carbons of the oxazole ring will have characteristic shifts, with C-2 being the most deshielded due to its attachment to two heteroatoms.
Predicted Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies for 3-(Oxazol-2-yl)benzaldehyde
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aldehyde C=O Stretch | ~1705 | Strong |
| Aromatic C=C Stretch | ~1600, ~1580, ~1480 | Medium to Strong |
| C-O-C Stretch (Oxazole) | ~1070 | Medium |
| C=N Stretch (Oxazole) | ~1550 | Medium |
Interpretation and Rationale:
-
Aldehyde Group: The most prominent peaks will be the strong C=O stretching vibration around 1705 cm⁻¹ and the two medium C-H stretching bands around 2820 and 2720 cm⁻¹. The IR spectrum of benzaldehyde shows a strong C=O stretch near 1700–1720 cm⁻¹ and aldehyde C–H stretches around 2720–2820 cm⁻¹.[3]
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Aromatic Ring: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the characteristic C=C skeletal vibrations will be observed in the 1600-1450 cm⁻¹ region.
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Oxazole Ring: The C=N and C-O-C stretching vibrations of the oxazole ring are expected in the fingerprint region. Studies on oxazole derivatives show characteristic bands for these functional groups.[4][5]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Molecular Ion:
-
Molecular Formula: C₁₀H₇NO₂[6]
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Molecular Weight: 173.17 g/mol [6]
-
Predicted Molecular Ion Peak (M⁺): m/z = 173
Predicted Fragmentation Pattern:
The fragmentation of 3-(Oxazol-2-yl)benzaldehyde is expected to be initiated by the loss of a hydrogen atom or a carbon monoxide molecule from the aldehyde group, similar to the fragmentation of benzaldehyde.[7][8][9] Subsequent fragmentation of the oxazole ring may also occur.
Figure 3: A plausible mass fragmentation pathway for 3-(Oxazol-2-yl)benzaldehyde.
Interpretation of Fragmentation:
-
Loss of a Hydrogen Radical (-H•): The molecular ion can lose a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z = 172.
-
Loss of Carbon Monoxide (-CO): A characteristic fragmentation of aldehydes is the loss of a neutral carbon monoxide molecule, which would lead to a fragment at m/z = 145.
-
Formation of Benzoyl Cation: Cleavage of the bond between the benzene ring and the oxazole ring could lead to the formation of a benzoyl cation at m/z = 105, which can further lose CO to give the phenyl cation at m/z = 77. The phenyl cation is often a prominent peak in the mass spectra of benzene derivatives.[7][8]
-
Oxazole Ring Fragmentation: The oxazole ring can also undergo fragmentation, leading to various smaller fragments.
Experimental Protocol: Acquiring a Mass Spectrum
A common technique for analyzing solid organic compounds is Direct Insertion Probe Electron Ionization Mass Spectrometry (DIP-EI-MS).
-
Sample Preparation: A small amount of the solid sample is placed in a capillary tube.
-
Insertion: The capillary tube is inserted into the direct insertion probe.
-
Vaporization: The probe is inserted into the mass spectrometer's ion source, and the sample is heated to induce vaporization.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This guide provides a detailed, predicted spectroscopic profile of 3-(Oxazol-2-yl)benzaldehyde based on fundamental principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data presented herein serve as a valuable reference for researchers working on the synthesis, identification, and characterization of this molecule and its derivatives. While these predictions are based on sound scientific reasoning, experimental verification is the ultimate standard for structural confirmation.
References
-
Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. [Link]
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PubChem. (n.d.). 3-(1,3-Oxazol-2-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). Cuminaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from [Link]
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ACS Publications. (2014). Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. ACS Omega. Retrieved from [Link]
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Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]
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